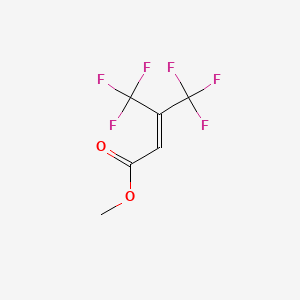

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester

Beschreibung

The compound 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester is a fluorinated ester characterized by a conjugated α,β-unsaturated carbonyl system. Its structure includes two trifluoromethyl groups at positions 3 and 4 of the butenoic acid backbone, with a methyl ester functional group. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it highly stable and resistant to hydrolysis compared to non-fluorinated analogs.

Eigenschaften

CAS-Nummer |

51097-63-3 |

|---|---|

Molekularformel |

C6H4F6O2 |

Molekulargewicht |

222.08 g/mol |

IUPAC-Name |

methyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate |

InChI |

InChI=1S/C6H4F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h2H,1H3 |

InChI-Schlüssel |

ZPHBFLZBUXUAED-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C=C(C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Wittig Reaction-Based Synthesis

One of the primary methods involves a Wittig-type reaction between 1,1,1-trifluoroacetone and methyl (triphenylphosphoranylidene)acetate under inert atmosphere conditions.

- Methyl (triphenylphosphoranylidene)acetate (200 mmol) is suspended in n-pentane (300 mL) and cooled to −78 °C under dry argon.

- Rapid addition of trifluoroacetone (33.6 g) is performed, followed by stirring at −78 °C for 3 hours.

- The reaction mixture is then allowed to warm to room temperature overnight.

- The precipitate is filtered, and pentane is distilled off using a distillation column.

- The residue is distilled at atmospheric pressure on a rotary band column to isolate fractions containing the target product.

- Four fractions were obtained boiling between 106–111 °C.

- Purity assays ranged from 67% to 97.9% for the target compound.

- The highest purity fractions (97.4% and 97.9%) weighed 8.9 g and 11.6 g respectively.

- Product characterization was confirmed by mass spectrometry.

| Parameter | Value |

|---|---|

| Starting material (methyl (triphenylphosphoranylidene)acetate) | 67.0 g (200 mmol) |

| Starting material (trifluoroacetone) | 33.6 g |

| Solvent | n-Pentane (300 mL) |

| Temperature | −78 °C to room temperature |

| Atmosphere | Dry argon |

| Reaction time | 3 hours at −78 °C + overnight warming |

| Purity of final fractions | 67% to 97.9% |

| Yield (approximate) | Not explicitly stated; fraction weights given |

Reference: ChemicalBook synthesis protocol, 2020

Iodide-Mediated Trifluoromethylation and Esterification

A patent (CN102911054A) describes a two-step preparation involving iodide-mediated trifluoromethylation of acrylate derivatives followed by esterification using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Step 1: Trifluoromethylation

- Acrylate and trifluoromethylation reagent are dissolved in an organic solvent under nitrogen protection.

- Zinc iodide is added, and the mixture is refluxed for 1–3 hours.

- Molar ratio of acrylate: trifluoromethylation reagent: iodide is 1:2:2.

- The reaction is quenched with water, dried, filtered, and purified by column chromatography to yield 4,4,4-trifluoro-2-iodobutyrate.

Step 2: Esterification

- 4,4,4-trifluoro-2-iodobutyric acid is reacted with esters and DBU in dichloromethane at room temperature for 10–30 minutes.

- After drying, 4,4,4-trifluoro-2-butenoate is obtained as a colorless liquid.

- The solvent is easily recoverable and recyclable.

- The process provides high product purity.

- The reaction conditions are mild with good environmental compatibility.

| Step | Conditions | Molar Ratios | Reaction Time | Product Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoromethylation | Reflux under N2 in organic solvent | Acrylate:CF3 reagent:iodide = 1:2:2 | 1–3 hours | ~59 (for intermediate) | Purified by chromatography |

| Esterification | Room temperature in dichloromethane | Acid:ester:DBU = 1:10:variable | 10–30 minutes | Not explicitly stated | Produces 4,4,4-trifluoro-2-butenoate |

Reference: CN102911054A patent, 2012

Comparative Notes on Preparation Routes

| Feature | Wittig Reaction Route | Iodide-Mediated Trifluoromethylation Route |

|---|---|---|

| Starting Materials | 1,1,1-Trifluoroacetone, methyl (triphenylphosphoranylidene)acetate | Acrylate, trifluoromethylation reagent, zinc iodide |

| Reaction Atmosphere | Dry argon | Nitrogen protection |

| Temperature Range | −78 °C to room temperature | Reflux (organic solvent) / Room temperature (esterification) |

| Reaction Time | 3 hours + overnight warming | 1–3 hours (step 1); 10–30 minutes (step 2) |

| Purification | Distillation and filtration | Column chromatography |

| Product Purity | Up to 97.9% | High purity reported |

| Environmental Considerations | Use of pentane solvent | Solvent recovery and recyclability emphasized |

| Yield | Not fully quantified, but fractions isolated | Intermediate ~59% yield (for iodobutyrate) |

Detailed Research Outcomes

- The Wittig reaction method yields high purity methyl esters with well-characterized mass spectra confirming product identity.

- The iodide-mediated trifluoromethylation method offers a scalable and environmentally friendlier approach with solvent recycling and mild conditions, suitable for industrial applications.

- Both methods emphasize inert atmospheres to prevent side reactions involving moisture or oxygen.

- The iodide method allows for structural variation by changing acrylate substituents, potentially tailoring product properties.

Summary Table of Key Preparation Data

| Parameter | Wittig Reaction Method | Iodide-Mediated Method |

|---|---|---|

| Key Reagents | 1,1,1-Trifluoroacetone, methyl (triphenylphosphoranylidene)acetate | Acrylate, trifluoromethylation reagent, zinc iodide |

| Solvent | n-Pentane | Organic solvent (e.g., dichloromethane, trichloromethane) |

| Atmosphere | Argon | Nitrogen |

| Temperature | −78 °C to RT | Reflux and RT |

| Reaction Time | 3 h + overnight | 1–3 h (step 1), 10–30 min (step 2) |

| Purification | Distillation, filtration | Column chromatography |

| Product Purity | Up to 97.9% | High purity |

| Yield | Fraction weights reported, yield not explicitly stated | Intermediate yield ~59% for iodobutyrate intermediate |

| Environmental Impact | Use of pentane | Solvent recovery and recyclability |

Analyse Chemischer Reaktionen

Types of Reactions

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentoxide, which is used in nucleophilic reactions to form esters . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester has several applications in scientific research:

Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound’s trifluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, binding affinity, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related fluorinated esters:

Key Research Findings:

Substituent Effects :

- Trifluoromethyl Groups : The target compound’s dual trifluoromethyl groups significantly increase its electron-withdrawing capacity, stabilizing the α,β-unsaturated system and reducing susceptibility to nucleophilic attack .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 4-fluorophenyl) exhibit enhanced π-stacking interactions, which are advantageous in drug design .

Ester Group Influence: Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., Ethyl (2E)-3-(4-fluorophenyl)but-2-enoate), making the latter more suitable for prolonged bioactivity .

Backbone Saturation: Saturated analogs (e.g., butanoic acid derivatives) lack conjugation, resulting in reduced thermal stability and reactivity in cycloaddition reactions compared to the target compound .

Halogen Substituents :

- Chlorine-substituted derivatives (e.g., 3-(3-chlorophenyl)-) show higher electrophilicity at the β-carbon, favoring nucleophilic substitutions, whereas fluorine substituents prioritize stability .

Q & A

Q. What are the key structural features influencing the physicochemical properties of this compound?

The compound’s high fluorine content (six fluorine atoms) and ester functionality dominate its properties. The trifluoromethyl group at position 3 and trifluoro substitution at position 4 enhance lipophilicity and thermal stability due to strong C-F bonds. The α,β-unsaturated ester moiety (E-configuration) increases reactivity toward nucleophiles, making it useful in Michael addition reactions .

- Methodological Note : Confirm stereochemistry via NMR (¹H/¹³C) and X-ray crystallography. Use computational tools (DFT) to model electronic effects of fluorine substituents.

Q. How can researchers synthesize this compound, and what are common impurities?

Synthesis typically involves condensation of trifluoroacetyl precursors with methyl esters. For example, reacting 4,4,4-trifluoro-3-(trifluoromethyl)crotonoyl chloride with methanol under basic conditions yields the ester. Impurities may include unreacted acyl chloride or hydrolysis products (e.g., free acid).

- Methodological Note : Monitor reactions via TLC (silica gel, hexane/ethyl acetate). Purify via fractional distillation or column chromatography (silica, 60–120 mesh) .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Use LC-MS/MS with a C18 column (e.g., Waters XSelect HSS T3) and negative ion electrospray ionization. For environmental samples, employ solid-phase extraction (SPE) with Oasis HLB cartridges, preconditioned with methanol and Milli-Q water. Internal standards like BP-3-d5 or triclosan-d3 improve quantification accuracy .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

The ester group is prone to hydrolysis under alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 3–11) at 25°C and 40°C show <5% degradation at pH 7 after 72 hours but >90% hydrolysis at pH 11. Fluorine substitution slows degradation compared to non-fluorinated analogs.

Q. What are the challenges in elucidating metabolic pathways of this compound in biological systems?

Fluorine atoms complicate mass spectral interpretation due to isotopic patterns. Phase I metabolism likely involves ester hydrolysis to 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic acid, followed by Phase II conjugation (e.g., glucuronidation).

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal electrophilic character at the β-carbon of the α,β-unsaturated ester. Fukui indices suggest susceptibility to nucleophilic attack, validated experimentally via reactions with amines or thiols.

- Methodological Note : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar derivatives: How to resolve?

lists melting points (mp) for analogs ranging from 120–122°C (bromophenyl) to 248–258°C (naphthyl derivatives). Variations arise from crystallinity differences due to substituent bulkiness.

- Resolution : Re-measure mp using DSC (5°C/min heating rate) and compare with literature. Purity must exceed 98% (HPLC) to avoid depression .

Applications in Advanced Research

Q. Can this compound act as a fluorinated building block in drug discovery?

Yes. Its trifluoromethyl group mimics metabolically stable bioisosteres of methyl or hydroxyl groups. For example, analogs with 4-phenoxyphenyl substituents (DV158, ) show promise as kinase inhibitors.

Q. What environmental risks are associated with its persistence?

Perfluorinated compounds (PFCs) like this ester may bioaccumulate due to resistance to microbial degradation. highlights SPE-LC-MS methods to detect trace levels (ppt) in wastewater.

- Methodological Note : Conduct OECD 301B biodegradation tests. Use QSAR models to predict ecotoxicity .

Methodological Tables

| Analytical Parameter | Recommended Technique | Conditions |

|---|---|---|

| Purity Assessment | HPLC-UV | C18 column, 70:30 MeOH/H2O, 1 mL/min |

| Structural Confirmation | GC-EI-MS | DB-5MS column, 70 eV, m/z 50–500 |

| Quantification in Water | SPE-LC-MS/MS | Oasis HLB, MRM transition 298 → 249 |

| Thermal Stability | TGA/DSC | N2 atmosphere, 10°C/min to 300°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.